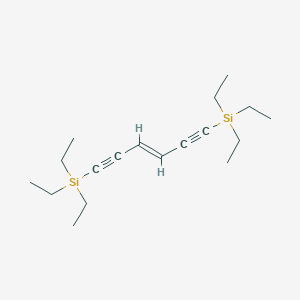
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two triethylsilyl groups attached to a hexen-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne typically involves the use of silylation reactions. One common method involves the reaction of a hexen-diyne precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silylated ketones or dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of silylated alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
1,6-Bis-(triethoxysilyl)hexane: Contains triethoxysilyl groups and is used in the preparation of mesoporous materials.
1,6-Bis-(dimethylhydroxysilyl)-3,8-diphenylpyrene: A derivative used in the synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) with applications in materials science.
Uniqueness
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is unique due to its specific silyl groups and the hexen-diyne backbone, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
Molecular Formula |
C18H32Si2 |
|---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
triethyl-[(E)-6-triethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
InChI Key |
NFAAVLBMWXESLY-BUHFOSPRSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)C#C/C=C/C#C[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


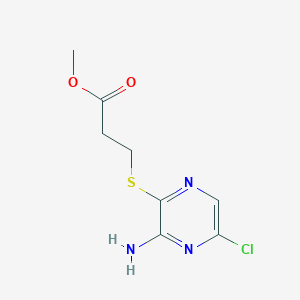
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
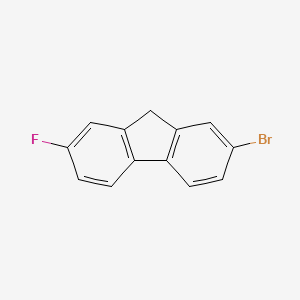

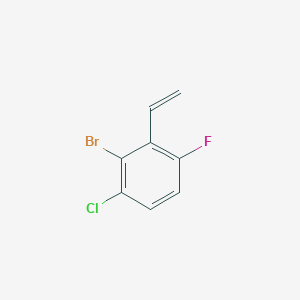
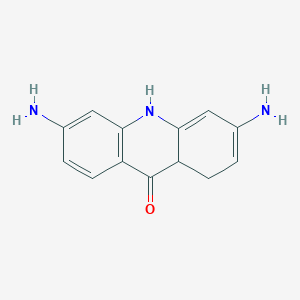
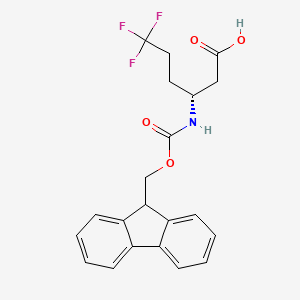
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)
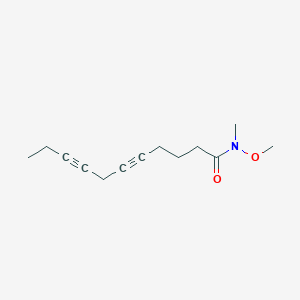
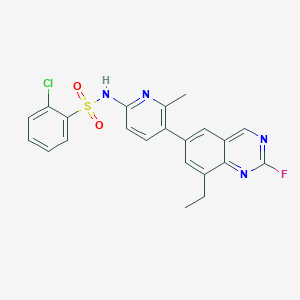
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
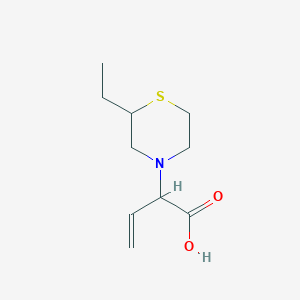
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
